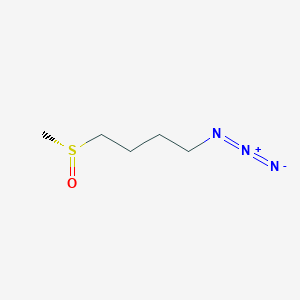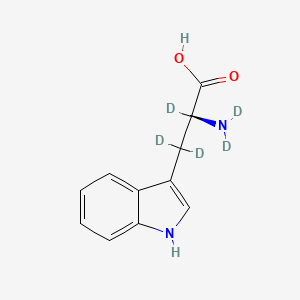
Formoterol Dimer Difumarate(Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formoterol Dimer Difumarate (Mixture of Diastereomers) is a chemical compound that serves as an impurity of Formoterol Fumarate Dihydrate. It is characterized by its molecular formula C₄₅H₅₄N₄O₁₄ and a molecular weight of 874.93. This compound is a mixture of diastereomers, which are stereoisomers that are not mirror images of each other .
Preparation Methods
The synthesis of Formoterol Dimer Difumarate involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of specific precursor molecules under controlled conditions to form an intermediate compound.
Dimerization: The intermediate undergoes a dimerization reaction, where two molecules combine to form a dimer.
Fumarate Salt Formation: The dimer is then reacted with fumaric acid to form the difumarate salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .
Chemical Reactions Analysis
Formoterol Dimer Difumarate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Formoterol Dimer Difumarate has several scientific research applications, including:
Chemistry: It is used as a reference standard and impurity marker in the analysis of Formoterol Fumarate Dihydrate.
Biology: Research involving the biological activity and interactions of this compound with various biomolecules.
Medicine: Studies on the pharmacokinetics and pharmacodynamics of Formoterol-related compounds.
Industry: Quality control and assurance in the production of pharmaceutical formulations containing Formoterol.
Mechanism of Action
The mechanism of action of Formoterol Dimer Difumarate involves its interaction with beta-adrenergic receptors. It acts as a long-acting beta2-adrenergic receptor agonist, leading to the relaxation of bronchial smooth muscle. This results in bronchodilation, which is beneficial in the management of asthma and chronic obstructive pulmonary disease. The molecular targets include the beta2-adrenergic receptors, and the pathways involved are related to the activation of adenylate cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Formoterol Dimer Difumarate can be compared with other similar compounds, such as:
Formoterol Fumarate Dihydrate: The primary compound from which Formoterol Dimer Difumarate is derived. It is used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease.
Salmeterol Xinafoate: Another long-acting beta2-adrenergic receptor agonist used for similar therapeutic purposes.
Albuterol Sulfate: A short-acting beta2-adrenergic receptor agonist used for quick relief of asthma symptoms.
The uniqueness of Formoterol Dimer Difumarate lies in its specific impurity profile and its role in the quality control of Formoterol Fumarate Dihydrate .
Properties
CAS No. |
1795129-60-0 |
|---|---|
Molecular Formula |
C₄₅H₅₄N₄O₁₄ |
Molecular Weight |
874.93 |
Synonyms |
N-[2-Hydroxy-5-[1-[[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]amino-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide (2E)-2-Butenedioate Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


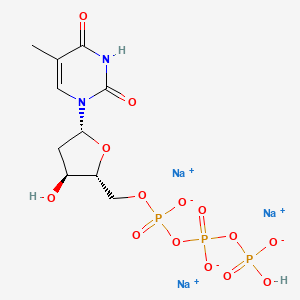
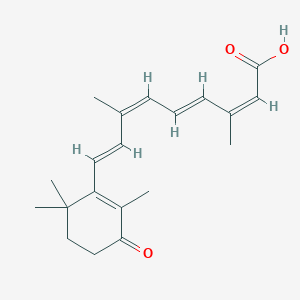
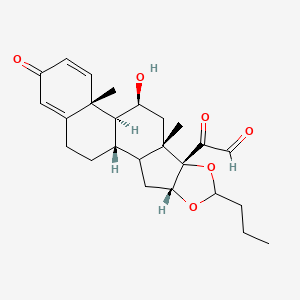
![3-Methyl-2-((1-(3-(trimethylammonio)propyl)pyridin-4(1H)-ylidene)methyl)benzo[d]oxazol-3-ium iodide](/img/structure/B1146665.png)
![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)

